molecular formula C15H12ClNO2S2 B6622919 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile

Cat. No.: B6622919
M. Wt: 337.8 g/mol
InChI Key: CHLWSDRWVGSFIX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a chlorine atom, a methylsulfonyl group, and a benzonitrile moiety

Properties

IUPAC Name

3-chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S2/c1-21(18,19)13-5-2-11(3-6-13)10-20-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLWSDRWVGSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile typically involves multiple steps, starting with the chlorination of the corresponding phenyl compound. Subsequent steps may include the introduction of the methylsulfonyl group and the formation of the benzonitrile moiety. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include chlorinated benzonitriles, sulfonated phenyl compounds, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemical processes.

Biology: In biological research, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been studied for its potential antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs targeting various pathogens and inflammatory conditions.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-methylsulfonylphenyl)indole derivatives

  • 2-(3-chloro-4-methylsulfonylphenyl)sulfanylacetic acid

Uniqueness: 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

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